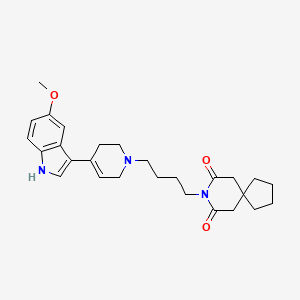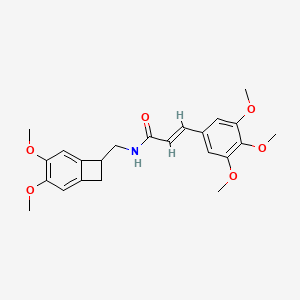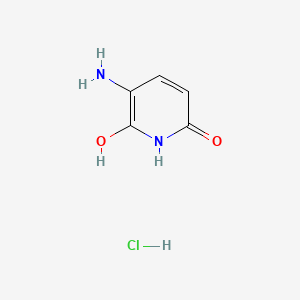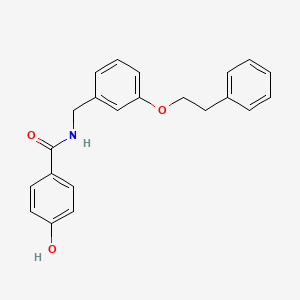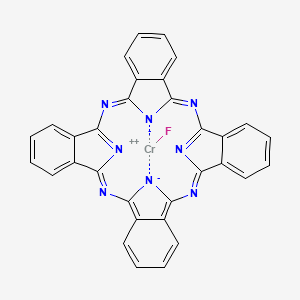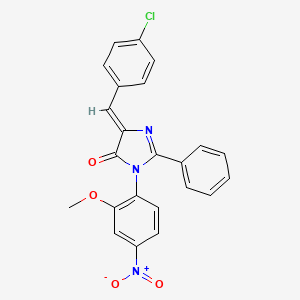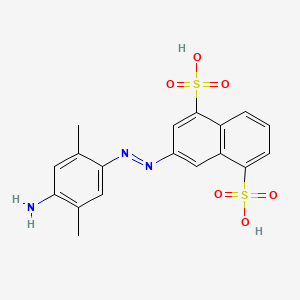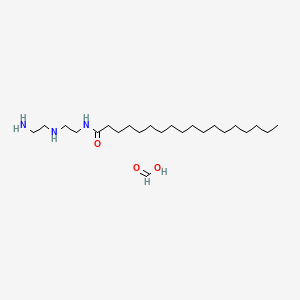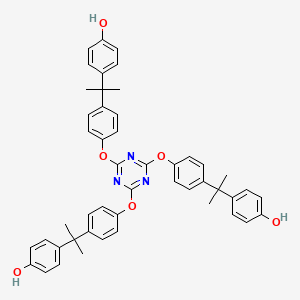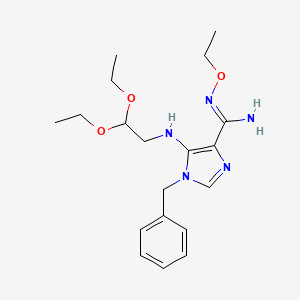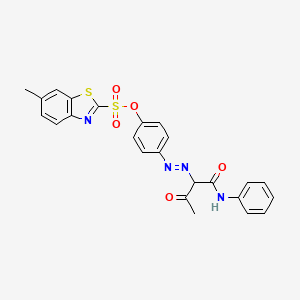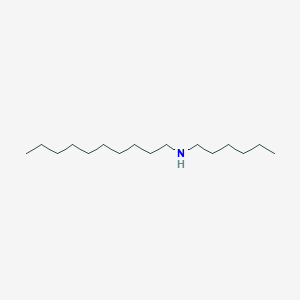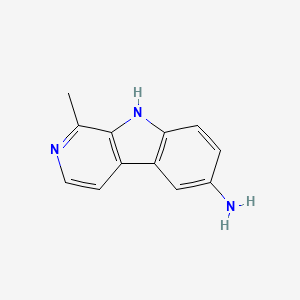
9H-Pyrido(3,4-b)indole, 6-amino-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminoharman: is a derivative of harman, a naturally occurring β-carboline alkaloid. This compound is of significant interest due to its unique chemical structure and potential applications in various scientific fields. It is characterized by the presence of an amino group at the sixth position of the harman molecule, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoharman typically involves the modification of harman through various chemical reactions. One common method is the nitration of harman followed by reduction to introduce the amino group at the desired position. The reaction conditions often include the use of nitric acid for nitration and catalytic hydrogenation for reduction.
Industrial Production Methods: Industrial production of 6-Aminoharman may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Aminoharman undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Further reduction can modify the amino group or other functional groups present in the molecule.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Scientific Research Applications
6-Aminoharman has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Aminoharman involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Harman: The parent compound, which lacks the amino group at the sixth position.
Norharman: Another β-carboline alkaloid with distinct chemical properties.
6-Hydroxyharman: A hydroxylated derivative of harman with different biological activities.
Uniqueness: 6-Aminoharman is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
102206-91-7 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
1-methyl-9H-pyrido[3,4-b]indol-6-amine |
InChI |
InChI=1S/C12H11N3/c1-7-12-9(4-5-14-7)10-6-8(13)2-3-11(10)15-12/h2-6,15H,13H2,1H3 |
InChI Key |
ZPIXSVIDESIDHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


